molecular formula C14H9F3O2 B7989100 2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

Cat. No.: B7989100
M. Wt: 266.21 g/mol
InChI Key: LXWSHKFIHNPPRK-UHFFFAOYSA-N
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Description

2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H9F3O2 It is characterized by the presence of a trifluorophenoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3,4-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3,4-trifluorophenoxybenzyl chloride. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the desired benzaldehyde compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The trifluorophenoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the trifluorophenoxy and benzaldehyde groups, which confer distinct chemical reactivity and biological activity. Its trifluorophenoxy group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-5-6-12(14(17)13(11)16)19-8-10-4-2-1-3-9(10)7-18/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWSHKFIHNPPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C(=C(C=C2)F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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